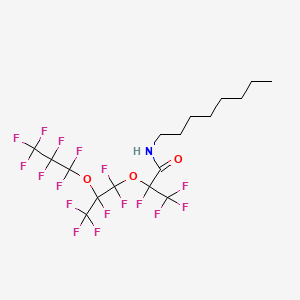

N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide); 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide) (95%) is a synthetic surfactant and a member of the perfluorinated surfactants family. It is a colorless, odorless, non-ionic surfactant that has been used in a variety of applications, including as an emulsifier, dispersant, and foam stabilizer in laboratory experiments. It is also used as a wetting agent in the production of adhesives, coatings, and sealants.

科学的研究の応用

Environmental Impact and Fate

Per- and polyfluoroalkyl substances (PFASs) are emerging persistent organic pollutants widely used in industrial and consumer applications. Their environmental persistence, bioaccumulation, long-distance migration, and toxicity necessitate the search for new compounds to replace PFASs. Novel fluorinated alternatives like hexafluoropropylene oxide dimer (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA) have become dominant global pollutants. These alternatives exhibit systemic multiple organ toxicities, suggesting comparable or even more severe potential toxicity than legacy PFASs. This underscores the need for additional toxicological studies to assess their long-term usability (Yu Wang et al., 2019).

Degradation and Environmental Biodegradability

Polyfluoroalkyl chemicals, as potential perfluoroalkyl acid (PFAA) precursors, degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. This degradation process, influenced by abiotic and microbial factors, highlights the environmental persistence and toxic profiles of PFAS and their precursors. Understanding the environmental fate and effects of these precursors is crucial, necessitating further research on their biodegradation and ecotoxicological assessment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Treatment Technologies for PFAS Compounds

The persistence of perfluorinated compounds such as PFOS and PFOA in aquatic environments has led to concerns about their bioaccumulation and human and animal health impacts. Conventional remediation technologies, such as carbon adsorption, often prove inefficient. Innovative technologies, including sonochemistry, bioremediation, and photolysis, have shown promise in removing these compounds from groundwater. This highlights the need for further research to develop effective treatment methods for perfluorinated pollutants (K. Kucharzyk et al., 2017).

Bioaccumulation and Human Exposure

Perfluorinated acids, including PFCAs and PFASs, have been detected globally in wildlife and humans, raising concerns about their bioaccumulation potential. Studies have shown that these substances directly relate to the length of their fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. Understanding the bioaccumulation behavior of these compounds is essential for assessing their environmental and health risks, emphasizing the importance of continuous monitoring and research (J. Conder et al., 2008).

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-octylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F17NO3/c1-2-3-4-5-6-7-8-35-9(36)10(18,13(22,23)24)37-17(33,34)12(21,15(28,29)30)38-16(31,32)11(19,20)14(25,26)27/h2-8H2,1H3,(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNXTSFNUSLHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)